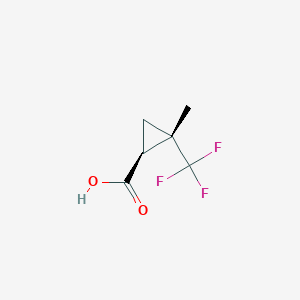

(1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Description

(1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a cyclopropane-derived carboxylic acid featuring a methyl group and a trifluoromethyl (CF₃) group at the C2 position, with stereochemical configuration (1S,2S). Key properties include:

- Molecular Formula: C₆H₇F₃O₂

- Molecular Weight: 168.12 g/mol (calculated from ).

- CAS Number: 1690037-61-6 (exact match in ).

- Storage: Requires storage at 2–8°C in a dry, sealed environment ().

- Hazards: Classified as corrosive (UN 3265, Class 8) with hazard codes H302 (harmful if swallowed) and H314 (causes severe skin burns) ().

The cyclopropane ring imparts structural rigidity, while the CF₃ group enhances metabolic stability and lipophilicity, making it relevant in medicinal chemistry for drug design .

Properties

IUPAC Name |

(1S,2S)-2-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F3O2/c1-5(6(7,8)9)2-3(5)4(10)11/h3H,2H2,1H3,(H,10,11)/t3-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKZNMMFCNWHXFG-WUJLRWPWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C[C@@H]1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1903827-41-7 | |

| Record name | rac-(1R,2R)-2-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds in the presence of transition metal catalysts One common method is the Simmons-Smith reaction, where diiodomethane and zinc-copper couple are used to generate the cyclopropane ring

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Continuous flow chemistry and the use of robust catalysts can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The carboxylic acid group can undergo oxidation to form corresponding carboxylates or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Carboxylates, esters, or ketones.

Reduction: Alcohols or aldehydes.

Substitution: Various substituted cyclopropane derivatives.

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of (1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is in the field of pharmaceutical development. The trifluoromethyl group significantly enhances the binding affinity of the compound to biological targets such as enzymes and receptors. This property can lead to improved pharmacokinetic profiles in drug candidates.

Case Study: Drug Synthesis

Research has indicated that compounds with trifluoromethyl groups often exhibit enhanced metabolic stability and bioavailability. For instance, this compound can serve as an intermediate in synthesizing pharmaceuticals aimed at treating metabolic disorders .

Agricultural Chemistry

In agricultural chemistry, this compound is utilized in formulating agrochemicals. Its unique properties enhance the efficacy of pesticides and herbicides by improving their stability and bioavailability.

Application Example

Research has shown that the incorporation of trifluoromethyl groups in agrochemical formulations can lead to increased effectiveness against target pests while minimizing environmental impact .

Materials Science

The compound is also explored for its potential applications in materials science. Its unique structural properties make it suitable for developing advanced materials, including polymers with specialized characteristics.

Potential Applications

- Coatings and Adhesives : The chemical stability and reactivity of this compound can be harnessed to create coatings that offer enhanced durability and resistance to environmental factors.

- Polymer Development : Research into polymerization processes involving this compound may yield materials with unique mechanical properties .

Fluorine Chemistry

The trifluoromethyl group makes this compound a valuable subject of study in fluorine chemistry. Fluorinated compounds are known for their unique chemical properties, which can lead to innovative applications across various industries.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard for detecting and quantifying other compounds within complex mixtures. Its well-defined properties allow for precise analytical measurements in research settings .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Pharmaceutical Development | Drug synthesis | Key intermediate for drugs targeting metabolic disorders |

| Agricultural Chemistry | Agrochemical formulation | Enhances efficacy and stability of pesticides and herbicides |

| Materials Science | Advanced materials development | Used in coatings and polymers with specialized properties |

| Fluorine Chemistry | Study of fluorinated compounds | Exploration of unique chemical properties for various industrial applications |

| Analytical Chemistry | Standard for analytical methods | Aids in detection and quantification of compounds in complex mixtures |

Mechanism of Action

The mechanism by which (1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Substituent Variations and Stereochemical Differences

The following table highlights structural analogs with modifications to substituents, stereochemistry, or functional groups:

Key Structural and Functional Insights

Trifluoromethyl vs. Difluoromethyl (CF₃ vs. CHF₂) :

- The CF₃ group in the target compound provides stronger electron-withdrawing effects and higher metabolic stability compared to CHF₂ in ’s analog. This difference impacts pharmacokinetics and receptor binding .

Amino vs. Carboxylic Acid Functional Groups: The amino-substituted analog () loses the carboxylic acid’s acidity, altering solubility and hydrogen-bonding capacity. This may shift applications from enzyme inhibition (e.g., protease targets) to neurotransmitter mimics .

Stereochemical Considerations: The racemic mixture in demonstrates how enantiopurity (1S,2S) is critical for target selectivity. For example, in cannabinoid receptor ligands (), stereochemistry dictates binding affinity .

Aromatic vs. Aliphatic Substituents :

- The 4-fluorophenyl analog () introduces aromaticity, enabling π-π stacking with protein residues, whereas aliphatic substituents (e.g., methyl, CF₃) prioritize hydrophobic interactions .

Biological Activity

(1S,2S)-2-Methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C6H7F3O2

- Molecular Weight : 154.09 g/mol

- IUPAC Name : (1S,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

- CAS Number : 1690037-61-6

The compound features a cyclopropane ring with a trifluoromethyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological potential.

1. Inhibition of Ethylene Biosynthesis

Cyclopropane derivatives, including this compound, have been studied for their role as inhibitors of ethylene biosynthesis in plants. Ethylene is a crucial plant hormone involved in various physiological processes such as fruit ripening and senescence. Research indicates that cyclopropane carboxylic acids can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is pivotal in ethylene production.

Table 1: Molecular Docking Results for Cyclopropane Derivatives with ACO Enzyme

| Compound Name | ΔG (kcal/mol) | Binding Constant (Kb, M−1) |

|---|---|---|

| (1R,2R)-2-Phenylcyclopropane-1-carboxylic acid | -6.5 | 5.94 × 10^4 |

| (1S,2R)-1-Amino-2-phenylcyclopropane-1-carboxylic acid | -6.4 | 4.94 × 10^4 |

| This compound | -6.3 | 4.20 × 10^4 |

These results suggest that this compound exhibits comparable binding affinity to known ACO inhibitors, indicating potential applications in agriculture as a ripening inhibitor.

2. Antimicrobial Activity

Emerging studies have shown that cyclopropane derivatives can possess antimicrobial properties. While specific data on this compound is limited, related compounds have demonstrated efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy of Cyclopropane Derivatives

In a recent study focusing on the antimicrobial activity of cyclopropane derivatives, it was found that certain analogs exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. These findings suggest that further exploration into the antimicrobial properties of this compound could yield promising results.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : As noted earlier, the compound may inhibit key enzymes involved in ethylene biosynthesis.

- Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell lysis and death.

Q & A

Q. What are the primary synthetic routes for (1S,2S)-2-methyl-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, and how are stereochemical outcomes controlled?

The synthesis typically involves cyclopropanation via transition metal-catalyzed reactions (e.g., using diazo compounds) . Stereochemical control is achieved through chiral auxiliaries or enantioselective catalysts. For example, the trifluoromethyl group can be introduced via nucleophilic trifluoromethylation under carefully controlled conditions (e.g., using Ruppert-Prakash reagent) . Post-synthesis, chiral HPLC or X-ray crystallography validates enantiomeric purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

- NMR Spectroscopy : NMR confirms the trifluoromethyl group’s presence, while NMR resolves cyclopropane ring protons (e.g., coupling constants for stereochemistry) .

- Chiral HPLC : Essential for distinguishing (1S,2S) from diastereomers like (1R,2R) .

- Mass Spectrometry (HRMS) : Validates molecular weight (MW: 200.12 g/mol) and fragmentation patterns .

Q. What biological assays are suitable for evaluating its activity in enzyme inhibition studies?

In vitro assays targeting enzymes like kynurenine 3-monooxygenase (KMO) or proteases are common. For example:

- Fluorometric assays : Monitor NADPH consumption in KMO inhibition .

- IC determination : Dose-response curves using purified enzymes and substrate analogs .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing trifluoromethyl with methyl/difluoromethyl) impact bioactivity and metabolic stability?

Comparative studies show:

- Trifluoromethyl vs. Methyl : The trifluoromethyl group enhances metabolic stability due to its strong electron-withdrawing effect and resistance to oxidation, but may reduce solubility .

- Trifluoromethyl vs. Difluoromethyl : Difluoromethyl analogs exhibit lower electronegativity, altering binding affinities in enzyme active sites (e.g., reduced KMO inhibition by 15–20% in difluoro derivatives) .

Method : Synthesize analogs via parallel synthesis, then compare pharmacokinetic (PK) profiles and inhibitory potencies .

Q. What computational strategies are effective for predicting binding modes of this compound with target proteins?

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., KMO’s hydrophobic active site) .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

- QM/MM Calculations : Evaluate electronic effects of the trifluoromethyl group on transition-state stabilization .

Q. How can discrepancies in reported bioactivity data across studies be resolved?

Common causes include:

- Stereochemical impurities : Validate enantiopurity via chiral HPLC and circular dichroism (CD) .

- Assay variability : Standardize protocols (e.g., fixed substrate concentrations, pH controls) .

- Solubility issues : Use co-solvents (e.g., DMSO ≤ 0.1%) to prevent aggregation in aqueous buffers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.